molecular formula C8H3ClF4O B1405250 4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 1431329-67-7

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1405250
CAS No.: 1431329-67-7
M. Wt: 226.55 g/mol
InChI Key: ZRWYPNUFFZTHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.

Scientific Research Applications

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways involving aromatic aldehydes.

    Medicine: Potential precursor for the development of drugs with specific pharmacological activities.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor, such as 4-chloro-3-fluorobenzaldehyde, using reagents like trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including halogenation and formylation reactions. The scalability of these methods is crucial for producing large quantities required for commercial applications. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid
  • 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol
  • 4-Chloro-3-fluoro-5-(trifluoromethyl)benzylamine

Uniqueness

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to its specific combination of substituents, which impart distinct reactivity and properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in drug design and other applications.

Properties

IUPAC Name

4-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWYPNUFFZTHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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